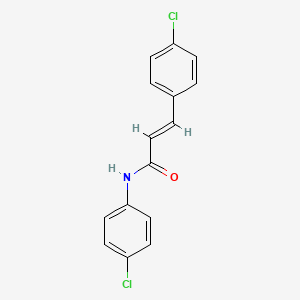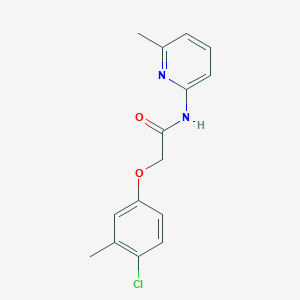![molecular formula C17H22N4O2S B5606529 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE](/img/structure/B5606529.png)
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE is a complex organic compound that features a quinoline and triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Triazole Moiety: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of the Quinoline and Triazole Moieties: The final step involves coupling the quinoline and triazole moieties through a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Huisgen cycloaddition, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological processes involving quinoline and triazole derivatives.
Wirkmechanismus
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in neurological pathways, such as acetylcholinesterase and GABA receptors.
Pathways Involved: It may modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-ETHANONE: can be compared with other quinoline and triazole derivatives, such as:
Uniqueness
- Structural Uniqueness : The presence of both quinoline and triazole moieties linked through a sulfanyl group makes this compound unique.
- Functional Uniqueness : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Eigenschaften
IUPAC Name |
1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-8-17(2,3)21(14-6-5-12(23-4)7-13(11)14)15(22)9-24-16-18-10-19-20-16/h5-7,10-11H,8-9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVNDJIMSMSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NC=NN3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5606449.png)
![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5606456.png)
![1-(3-Methoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea](/img/structure/B5606462.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606468.png)
![4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone](/img/structure/B5606485.png)
![1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5606501.png)
![(4Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5606515.png)


![2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5606524.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-2,4-imidazolidinedione](/img/structure/B5606536.png)
![3-(4-chlorophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5606537.png)
![8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606547.png)
![1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5606552.png)
